2-Amino-5-cyano-N,3-dimethylbenzamide

Catalog No.
S1904430
CAS No.
890707-29-6
M.F
C10H11N3O
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-cyano-N,3-dimethylbenzamide

CAS Number

890707-29-6

Product Name

2-Amino-5-cyano-N,3-dimethylbenzamide

IUPAC Name

2-amino-5-cyano-N,3-dimethylbenzamide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)

InChI Key

UOCPQZOXOQZEGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N
  • Chemical synthesis: A patent describes a method for producing 2-Amino-5-cyano-N,3-dimethylbenzamide. This suggests that researchers may be interested in studying its synthesis or using it as a building block for more complex molecules [CN103702978A].
  • Availability from chemical suppliers: The compound is available for purchase from several chemical suppliers, which indicates potential research interest [, , ].

2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound characterized by the presence of an amino group, a cyano group, and a dimethylbenzamide structure. Its molecular formula is C${11}$H${12}$N$_{4}$O, and it has a molecular weight of approximately 216.24 g/mol. The compound is known for its crystalline structure, with a melting point in the range of 133-135 °C .

The compound's structure includes a benzene ring substituted with an amino group at the 2-position and a cyano group at the 5-position, along with two methyl groups at the 3-position. This specific arrangement contributes to its chemical properties and biological activities.

, primarily involving the substitution of halogenated precursors with cyanide sources. The typical reaction pathway involves:

  • Nucleophilic substitution: The reaction of 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in a solvent such as tetrahydrofuran (THF) or N,N-dimethylacetamide under controlled temperatures leads to the formation of 2-amino-5-cyano-N,3-dimethylbenzamide .
  • Catalytic processes: The use of palladium catalysts in combination with zinc dust facilitates the reaction, enhancing yield and purity .

Research indicates that 2-amino-5-cyano-N,3-dimethylbenzamide exhibits notable biological activities, particularly in:

  • Anticancer properties: Preliminary studies suggest potential inhibitory effects on cancer cell lines, though detailed mechanisms remain to be fully elucidated.
  • Enzyme inhibition: The compound may interact with specific enzymes involved in metabolic pathways, offering avenues for therapeutic applications.

Further investigation into its pharmacological profile is warranted to establish its efficacy and safety in clinical settings.

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods:

  • Direct cyanation: Reacting 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in THF or N,N-dimethylacetamide under nitrogen atmosphere yields high-purity products (up to 99% purity) through nucleophilic substitution .
  • Use of copper cyanide: Another method involves reacting ester derivatives with cuprous cyanide under elevated temperatures (around 170 °C), which also produces the desired compound efficiently .
  • Column chromatography: Post-reaction purification often involves column chromatography to isolate the product from by-products and unreacted materials.

2-Amino-5-cyano-N,3-dimethylbenzamide finds applications in various fields:

  • Pharmaceutical industry: Its potential as an anticancer agent positions it as a candidate for drug development.
  • Chemical synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
  • Research: Utilized in studies exploring enzyme interactions and metabolic pathways.

Several compounds share structural features with 2-amino-5-cyano-N,3-dimethylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-cyanobenzoic acidContains a carboxylic acid instead of amideKnown for anti-inflammatory properties
N,N-Dimethyl-4-cyanobenzamideSimilar dimethyl substitution but different positionExhibits different solubility characteristics
4-Amino-5-cyanobenzamideAmino group at position 4 instead of position 2Potentially different biological activities

The uniqueness of 2-amino-5-cyano-N,3-dimethylbenzamide lies in its specific arrangement of functional groups and substituents that contribute to its distinct chemical reactivity and biological profile. Further comparative studies could enhance understanding of its potential applications relative to these similar compounds.

2-Amino-5-cyano-N,3-dimethylbenzamide is a synthetic organic compound with a benzamide backbone substituted with amino, cyano, and methyl functional groups. Its systematic IUPAC name is N,3-dimethyl-2-amino-5-cyanobenzamide, reflecting the positions of its substituents on the aromatic ring. The molecular formula C₁₀H₁₁N₃O corresponds to a molecular weight of 189.22 g/mol.

Key Identifiers:

PropertyValueSource
CAS Registry Number890707-29-6
SMILES NotationO=C(NC)C1=CC(C#N)=CC(C)=C1N
InChI KeyUOCPQZOXOQZEGV-UHFFFAOYSA-N
SynonymsBenzamide, 2-amino-5-cyano-N,3-dimethyl-; MFCD20690897

The compound’s crystalline structure features a benzene ring with:

  • An amino group (-NH₂) at position 2
  • A cyano group (-C≡N) at position 5
  • Methyl groups (-CH₃) at position 3 and the amide nitrogen.

Historical Development and Discovery Context

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide emerged in the early 21st century during efforts to optimize anthranilic diamide insecticides. Patents filed between 2009–2012 detail its role as a precursor to cyantraniliprole, a broad-spectrum insecticide targeting ryanodine receptors in pests.

Key milestones include:

  • 2009: Initial synthesis via palladium-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide.
  • 2012: Development of one-pot halogenation methods using N-chlorosuccinimide or N-bromosuccinimide, improving yields to 87–94%.
  • 2014: Industrial-scale production optimization using methylamine and dimethyl sulfoxide (DMSO) solvent systems.

These advances aligned with agrochemical demands for intermediates with enhanced stability and reactivity.

Significance in Modern Chemical Research

The compound’s utility spans multiple domains:

Agrochemical Development

As a cyantraniliprole intermediate, it enables selective ryanodine receptor activation in insects, a mechanism critical for managing resistant pest populations. Cyantraniliprole’s commercial success—approved in the U.S., China, and India—underscores this intermediate’s industrial relevance.

Organic Synthesis

Researchers leverage its functional groups for:

  • Cross-coupling reactions: Palladium-mediated cyanation and bromination.
  • Electrophilic substitutions: Halogenation at position 5 for derivative synthesis.

Material Science

Studies explore its crystalline packing behavior and hydrogen-bonding networks, which influence solubility and thermal stability.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

890707-29-6

Wikipedia

2-Amino-5-cyano-N,3-dimethylbenzamide

General Manufacturing Information

Benzamide, 2-amino-5-cyano-N,3-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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